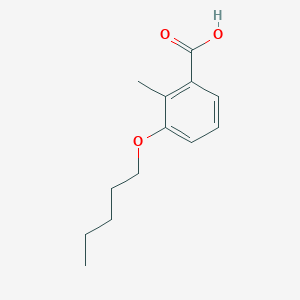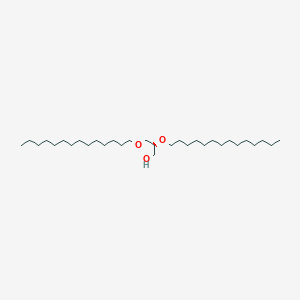
(S)-1,2-Bis-tetradecyloxy-propan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-O,O-Ditetradecyl-rac-glycerol: is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a synthetic lipid molecule with two tetradecyl (C14) chains attached to the glycerol backbone. This compound is often used in the study of lipid bilayers and membrane dynamics due to its structural similarity to natural lipids .
準備方法
Synthetic Routes and Reaction Conditions: 1,2-O,O-Ditetradecyl-rac-glycerol can be synthesized from 1-bromotetradecane through a series of chemical reactions. The synthesis involves the reaction of 1-bromotetradecane with glycerol in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction conditions typically include:
Temperature: 60-80°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods: The industrial production of 1,2-O,O-Ditetradecyl-rac-glycerol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
化学反応の分析
Types of Reactions: 1,2-O,O-Ditetradecyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Alkyl halides
科学的研究の応用
1,2-O,O-Ditetradecyl-rac-glycerol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study lipid bilayers and membrane dynamics.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential use in drug delivery systems due to its lipid-like properties.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
作用機序
The mechanism of action of 1,2-O,O-Ditetradecyl-rac-glycerol involves its incorporation into lipid bilayers, where it interacts with other lipid molecules to modulate membrane fluidity and permeability . The compound targets cell membranes and affects various signaling pathways involved in cell growth and differentiation .
類似化合物との比較
1,2-O-Dihexadecyl-rac-glycerol: A similar compound with hexadecyl (C16) chains instead of tetradecyl (C14) chains.
1,2-O-Dioctadecyl-rac-glycerol: Another similar compound with octadecyl (C18) chains.
Comparison: 1,2-O,O-Ditetradecyl-rac-glycerol is unique due to its specific chain length (C14), which provides distinct physical and chemical properties compared to its analogs. The shorter chain length results in different melting points, solubility, and interaction with other lipid molecules .
特性
分子式 |
C31H64O3 |
|---|---|
分子量 |
484.8 g/mol |
IUPAC名 |
(2S)-2,3-di(tetradecoxy)propan-1-ol |
InChI |
InChI=1S/C31H64O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-30-31(29-32)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3/t31-/m0/s1 |
InChIキー |
IAJHLVPJJCPWLF-HKBQPEDESA-N |
異性体SMILES |
CCCCCCCCCCCCCCOC[C@H](CO)OCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-cyclopentyl-1~{H}-imidazol-5-yl)-7-[2-(4-fluoranyl-2,6-dimethyl-phenoxy)-5-(2-oxidanylpropan-2-yl)phenyl]-5-methyl-furo[3,2-c]pyridin-4-one](/img/structure/B12393055.png)
![N-[6-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B12393056.png)
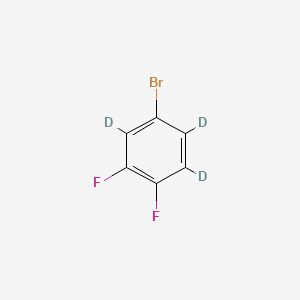
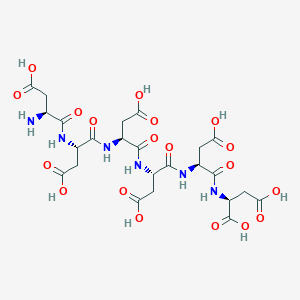
![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393073.png)
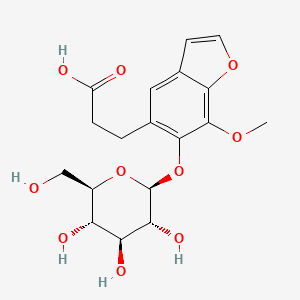
![6-[5-(5-chloro-2,4-difluorophenyl)-1H-pyrazol-4-yl]-N-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]-1,5-naphthyridin-3-amine](/img/structure/B12393103.png)
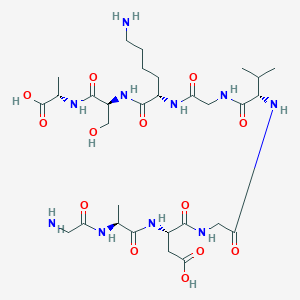


![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393116.png)
